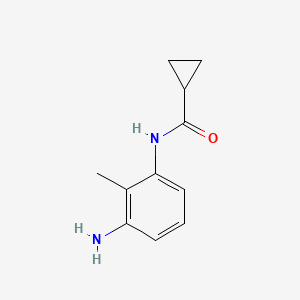

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a 3-amino-2-methylphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:

- Dissolve 3-amino-2-methylbenzoic acid in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add cyclopropanecarbonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide exhibits several biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : Preliminary studies indicate that this compound may have cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some derivatives of this compound have demonstrated activity against bacterial strains, indicating potential applications in treating infections.

Therapeutic Applications

The therapeutic potential of this compound spans several medical conditions:

- Rheumatoid Arthritis and Osteoarthritis : Due to its anti-inflammatory properties and ability to inhibit MMPs, the compound could be useful in managing symptoms associated with these degenerative joint diseases.

- Cancer Treatment : Its cytotoxic effects on cancer cells suggest that it could be developed into a treatment option for various cancers, particularly those resistant to conventional therapies.

- Infectious Diseases : The antimicrobial properties of certain derivatives position this compound as a potential candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different contexts:

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters examined the effects of related compounds on cancer cell proliferation. The results indicated significant reductions in cell viability at concentrations above 10 µM, demonstrating a dose-dependent relationship.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

Research assessing the antimicrobial properties of cyclopropanecarboxamides revealed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for Staphylococcus aureus.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

作用機序

The mechanism of action of N-(3-amino-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(3-amino-2-methylphenyl)acetamide

- N-(3-amino-2-methylphenyl)propionamide

- N-(3-amino-2-methylphenyl)butyramide

Uniqueness

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound in various research applications.

生物活性

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide is a compound that has gained attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of the NLRP3 inflammasome. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula and characteristics:

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Structural Features : The compound features a cyclopropane ring attached to a carboxamide functional group with an amino group on the aromatic ring, contributing to its unique chemical properties .

The primary mechanism of action for this compound involves its interaction with the NLRP3 inflammasome, a key component in the immune response. The inhibition of NLRP3 has implications for treating inflammatory diseases, such as autoimmune disorders and metabolic syndromes.

- Inhibition of NLRP3 Inflammasome : Research indicates that this compound effectively inhibits the NLRP3 pathway, which is crucial for understanding its therapeutic potential in chronic inflammatory conditions .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammatory markers, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

The following table summarizes key compounds related to this compound, highlighting their structural differences and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclopropane ring with amino substitution | Strong NLRP3 inhibition |

| MCC950 | Identical to above | Proven efficacy in clinical models |

| N-(4-amino-2-methylphenyl)cyclopropanecarboxamide | Different amino position | May exhibit altered biological activity |

| N-(2-amino-5-methylphenyl)cyclopropanecarboxamide | Different amino position | Potentially distinct pharmacological profile |

This comparison illustrates the uniqueness of this compound concerning its specific biological activity against the NLRP3 inflammasome, which may not be present in other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research demonstrated that this compound significantly reduces the secretion of pro-inflammatory cytokines in macrophages activated by lipopolysaccharides (LPS). The results indicate that it can modulate immune responses effectively.

- Animal Models : In murine models, administration of this compound resulted in decreased symptoms associated with inflammatory diseases, suggesting potential therapeutic benefits .

Future Directions

Given its promising anti-inflammatory effects and mechanism of action, further research is warranted to explore:

- Pharmacokinetics and Toxicology : Detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles are essential to evaluate the safety and efficacy of this compound.

- Clinical Trials : Future clinical trials should focus on evaluating the therapeutic potential of this compound in patients with chronic inflammatory conditions.

特性

IUPAC Name |

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-9(12)3-2-4-10(7)13-11(14)8-5-6-8/h2-4,8H,5-6,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYPUDDZFHBSLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。